

In-Depth Technical Guide on DLC-50 (CAS Number 2928537-98-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DLC-50, identified by CAS number 2928537-98-6, is a potent small molecule that functions as a dual inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) and Histone Deacetylase-1 (HDAC-1). This technical guide provides a comprehensive overview of the known properties of **DLC-50**, including its chemical characteristics, biological activity, and mechanism of action. Detailed experimental protocols for the evaluation of its inhibitory activity, effects on the cell cycle, and induction of apoptosis are presented. Furthermore, this guide illustrates the key signaling pathways influenced by the dual inhibition of PARP-1 and HDAC-1. All quantitative data are summarized in structured tables for ease of reference.

Introduction

DLC-50 has emerged as a significant compound in oncological research due to its dual inhibitory action on two critical enzyme families involved in cancer cell proliferation and survival: PARP and HDAC. The simultaneous targeting of these pathways presents a promising therapeutic strategy to enhance anti-tumor efficacy and potentially overcome resistance mechanisms associated with single-target agents. This document serves as a technical resource for professionals engaged in the research and development of novel cancer therapeutics.



Chemical and Physical Properties

DLC-50 is chemically known as 4-[5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-fluorobenzoyl]-1-piperazinecarbothioic S-acid. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	2928537-98-6
Molecular Formula	C28H32FN5O4S2
Molecular Weight	585.71 g/mol

Biological Activity and Mechanism of Action

DLC-50 exhibits potent inhibitory activity against both PARP-1 and HDAC-1. This dual inhibition leads to a synergistic anti-tumor effect through multiple mechanisms, including the induction of "BRCAness," which renders cancer cells more susceptible to PARP inhibition, and the activation of anti-tumor immunity via the cGAS-STING pathway.[1][2][3][4]

In Vitro Inhibitory Activity

The inhibitory potency of **DLC-50** against its primary targets and its anti-proliferative effects on various cancer cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50).

Target/Cell Line	IC50 Value
PARP-1 (enzymatic assay)	1.2 nM
HDAC-1 (enzymatic assay)	31 nM
MDA-MB-436 (cell viability)	0.3 μΜ
MCF-7 (cell viability)	2.41 μΜ
MDA-MB-231 (cell viability)	2.7 μΜ



Mechanism of Action

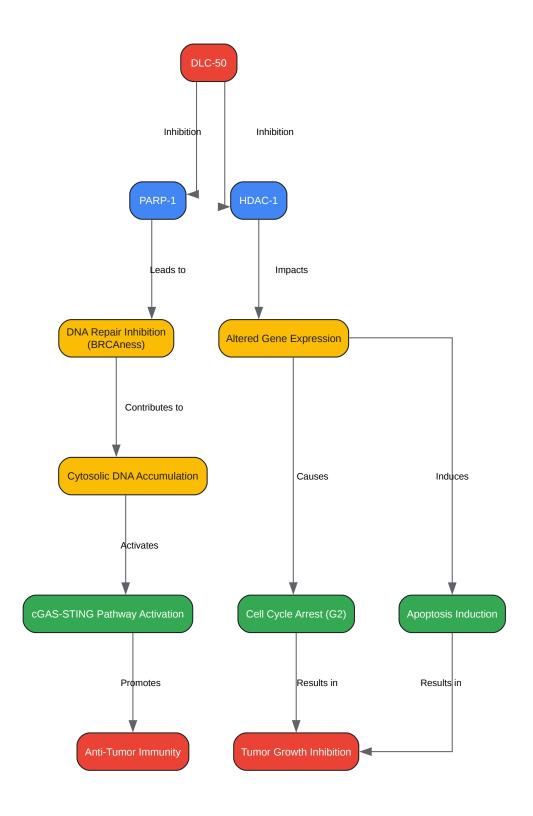
The dual inhibition of PARP-1 and HDAC-1 by **DLC-50** initiates a cascade of cellular events culminating in cancer cell death. Key aspects of its mechanism include:

- Induction of Apoptosis: Treatment with DLC-50 leads to programmed cell death in cancer cells.
- Cell Cycle Arrest: The compound causes an arrest in the G2 phase of the cell cycle, preventing cell division.

The synergistic action of PARP and HDAC inhibition is believed to enhance DNA damage in cancer cells while simultaneously impairing their ability to repair this damage, leading to synthetic lethality. Furthermore, recent studies on dual PARP and HDAC inhibitors suggest a role in activating the cGAS-STING pathway, which can promote an anti-tumor immune response by inducing the production of pro-inflammatory chemokines.[1][2][3][4]



Simplified Signaling Pathway of DLC-50 Action



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Caption: Simplified signaling pathway of **DLC-50** action.

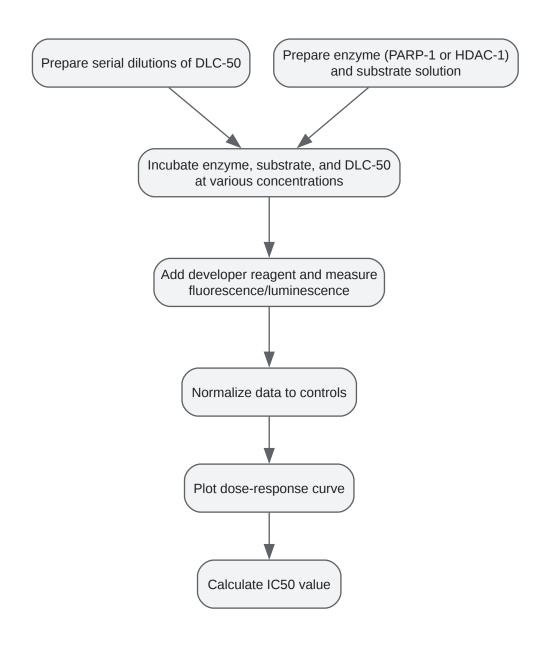


Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of **DLC-50**.

PARP-1 and HDAC-1 Inhibition Assays (IC50 Determination)

IC50 Determination Workflow





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Caption: Workflow for IC50 determination.

A generalized protocol for determining the IC50 value of **DLC-50** against PARP-1 and HDAC-1 is as follows:

- Reagent Preparation:
 - Prepare a stock solution of DLC-50 in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **DLC-50** stock solution to obtain a range of concentrations for testing.
 - Prepare the reaction buffer, recombinant PARP-1 or HDAC-1 enzyme, and the appropriate fluorogenic substrate according to the manufacturer's instructions for the specific assay kit being used.[5][6][7][8][9][10]
- · Assay Procedure:
 - In a 96-well or 384-well plate, add the reaction buffer, the enzyme, and the different concentrations of **DLC-50**.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Incubate the plate at the recommended temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes).[6][9][10]
 - Stop the reaction by adding a developer solution.[6][10]
- Data Acquisition and Analysis:
 - Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths.[6][10]
 - Subtract the background readings (wells without enzyme).



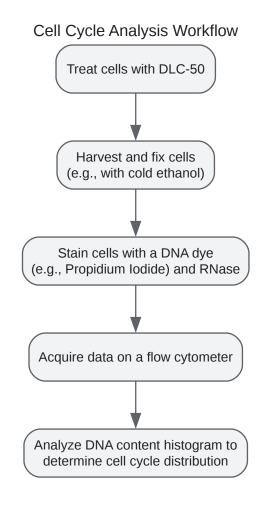
- Normalize the data to the vehicle control (no inhibitor) to determine the percentage of inhibition for each **DLC-50** concentration.
- Plot the percentage of inhibition against the logarithm of the DLC-50 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

Cell Viability Assay (MTT or similar)

- Cell Culture and Seeding:
 - Culture the desired cancer cell lines (e.g., MDA-MB-436, MCF-7, MDA-MB-231) in appropriate media and conditions.
 - Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[12]
- Compound Treatment:
 - Treat the cells with serial dilutions of DLC-50 and a vehicle control.
 - Incubate the cells for a specified duration (e.g., 48-72 hours).[13]
- Viability Assessment:
 - Add a viability reagent such as MTT or CellTiter-Glo to each well and incubate according to the manufacturer's protocol.[13]
 - Measure the absorbance or luminescence using a plate reader.[13]
- Data Analysis:
 - Normalize the readings to the vehicle-treated cells to calculate the percentage of cell viability.
 - Plot the percentage of viability against the log of the DLC-50 concentration and determine the IC50 value.[11]

Cell Cycle Analysis by Flow Cytometry





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Caption: Workflow for cell cycle analysis.

- Cell Treatment and Harvesting:
 - Treat the cancer cells with **DLC-50** at a concentration known to affect proliferation.
 - After the desired incubation period, harvest the cells by trypsinization (for adherent cells)
 or centrifugation (for suspension cells).[14]
- Fixation and Staining:
 - Wash the cells with PBS and fix them in ice-cold 70% ethanol.[14]
 - Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent like Propidium Iodide (PI) and RNase to prevent staining of RNA.[15][16][17]



- · Flow Cytometry and Analysis:
 - Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.
 - Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][17][18]

Apoptosis Assay using Annexin V Staining

- Induction of Apoptosis:
 - Treat cells with **DLC-50** to induce apoptosis. Include both untreated (negative) and positive controls.[19]
- Cell Staining:
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.[20][21]
 - Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[20][21]
 - Incubate the cells in the dark at room temperature.[20][21]
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[21][22]

In Vivo Studies

While specific in vivo data for **DLC-50** is not extensively available in the public domain, studies on other dual PARP and HDAC inhibitors have demonstrated significant anti-tumor activity in



animal models.[1][2][23] These studies typically involve the administration of the compound to tumor-bearing mice and monitoring tumor growth over time. Key endpoints include tumor growth inhibition, body weight changes (as a measure of toxicity), and survival analysis. The pharmacokinetic profile of similar phthalazinone derivatives has also been investigated to understand their absorption, distribution, metabolism, and excretion (ADME) properties.[24][25] [26][27][28]

Toxicology

A comprehensive toxicological profile for **DLC-50** is not yet publicly available. Preliminary safety data sheets indicate a lack of acute toxicity data. Further studies are required to determine the safety profile of this compound.

Synthesis

The synthesis of phthalazinone derivatives typically involves multi-step chemical reactions. While a specific, detailed protocol for the synthesis of 4-(5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-fluorobenzoyl)-1-piperazinecarbothioic S-acid (**DLC-50**) is not readily available in the provided search results, the synthesis of similar structural analogs has been described.[24] [25][29][30][31][32][33] These syntheses often start from commercially available precursors and involve reactions such as N-alkylation and amide bond formation.

Conclusion

DLC-50 is a promising dual inhibitor of PARP-1 and HDAC-1 with potent anti-proliferative and pro-apoptotic effects in cancer cells. Its multifaceted mechanism of action, which includes the induction of synthetic lethality and potential immunomodulatory effects, makes it an attractive candidate for further pre-clinical and clinical investigation. This technical guide provides a foundational understanding of **DLC-50**'s properties and the experimental methodologies required for its characterization, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate its therapeutic potential, particularly through in vivo efficacy, pharmacokinetic, and toxicology studies.

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